N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
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Overview
Description
N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropyl ring, and a pyrrolo[2,3-b]pyrazine core. These structural features contribute to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyrazine ring system.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents such as diazomethane or cyclopropylcarbene.
Attachment of the tert-Butyl Group: The tert-butyl group is typically introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Formation of the Carboxamide Functionality: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine or amide source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in disease processes.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes to exert its effects.
Comparison with Similar Compounds
N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide can be compared with other similar compounds, such as:
Pyrazinamide: A first-line antitubercular drug with a similar pyrazine core.
N-phenylpyrazine-2-carboxamides: Compounds with similar structural features and potential biological activities.
Substituted N-benzylpyrazine-2-carboxamides: Compounds with variations in the substituents on the pyrazine ring, leading to different biological properties.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C14H18N4O |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-tert-butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C14H18N4O/c1-14(2,3)18-13(19)9-6-15-12-11(9)17-10(7-16-12)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,15,16)(H,18,19) |
InChI Key |
JSYKOECACCYUPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CNC2=NC=C(N=C12)C3CC3 |
Origin of Product |
United States |
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